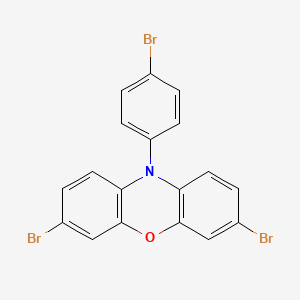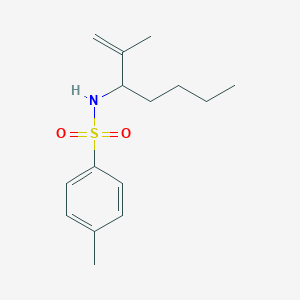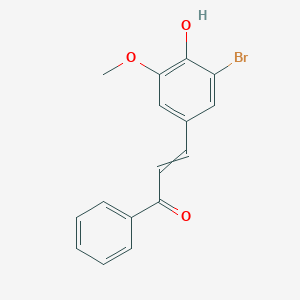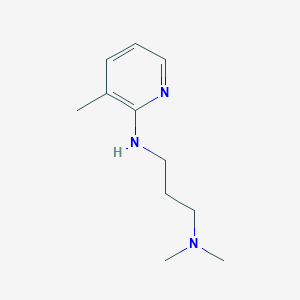![molecular formula C7H16O2S2 B14377016 2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) CAS No. 88458-55-3](/img/structure/B14377016.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is an organic compound characterized by the presence of thiol groups and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) typically involves the reaction of propane-1,3-diol with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Ether derivatives and substituted thiols.
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The ether linkages provide stability and flexibility to the molecule, allowing it to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]di(ethane-1-thiol)
- 3,3’-[Propane-1,3-diylbis(oxy)]di(propane-1-thiol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is unique due to its specific combination of thiol and ether groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
88458-55-3 |
|---|---|
Molecular Formula |
C7H16O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-[3-(2-sulfanylethoxy)propoxy]ethanethiol |
InChI |
InChI=1S/C7H16O2S2/c10-6-4-8-2-1-3-9-5-7-11/h10-11H,1-7H2 |
InChI Key |
TZAAAVZNMQLKCW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS)COCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
